molecular formula C21H18F3N3OS B2939112 N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 450344-06-6

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2939112
M. Wt: 417.45
InChI Key: GZSPDOQARUEMAO-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a thieno[3,4-c]pyrazole core, which is a heterocyclic compound containing a fused thiophene and pyrazole ring. It also has a trifluoromethyl group attached to a benzamide moiety.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thieno[3,4-c]pyrazole core, the introduction of the dimethylphenyl group, and the attachment of the trifluoromethylbenzamide group. The exact methods would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic core and the various functional groups would likely result in a complex three-dimensional structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions, while the trifluoromethyl group could potentially undergo substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces.


Scientific Research Applications

Synthesis and Biological Evaluation

A range of research has focused on the synthesis and evaluation of novel compounds related to N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide for potential applications in medicinal chemistry and material science. These studies explore various derivatives for their biological activities, including antibacterial, anticancer, and enzyme inhibition effects, alongside their use in optoelectronic device applications.

  • Antitumor Activity : Studies on the synthesis of novel benzenesulfonamide derivatives, including those related to the compound , have shown promising in vitro antitumor activity against HepG2 and MCF-7 cell lines. These findings suggest potential applications in cancer therapy through targeted molecular interactions (Fahim & Shalaby, 2019).

  • Antibacterial Agents : Novel analogs incorporating 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds offer insights into the development of new antibacterial agents with specific target mechanisms (Palkar et al., 2017).

  • Anticancer Agents : The synthesis of novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives has been explored, with some compounds displaying significant cytotoxic activity. These findings highlight the potential for developing new anticancer agents based on the structural modification of the core compound (Abu‐Hashem & Aly, 2017).

  • Optoelectronic Device Applications : The synthesis of donor−acceptor copolymers incorporating derivatives similar to the core compound has been investigated for their optoelectronic properties. These materials have potential applications in photovoltaic devices and other optoelectronic systems, highlighting the versatility of the compound's derivatives in material science (Liu et al., 2008).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.


Future Directions

The future research directions for this compound could include exploring its potential applications, studying its reactivity under various conditions, and investigating its biological activity if it’s intended to be a drug.


Please note that this is a general analysis based on the structure of the compound and its functional groups. For a more accurate and detailed analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-12-6-5-9-18(13(12)2)27-19(15-10-29-11-17(15)26-27)25-20(28)14-7-3-4-8-16(14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSPDOQARUEMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

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